N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(3-Chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chloro-methoxy-substituted aniline moiety and a tetrazole ring at the para-position of the benzamide scaffold. The chloro and methoxy substituents enhance lipophilicity, while the tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen-bonding interactions and metabolic stability .
Synthesis of this compound likely follows methodologies analogous to those reported for structurally related benzamides. For instance, nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes (e.g., iodobenzene and 2-chloro-4-nitroanisole) has been employed to synthesize N-(3-chloro-4-methoxyphenyl)benzamide (3c) in 75% yield .
Properties
Molecular Formula |
C15H12ClN5O2 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-4-11(8-13(14)16)18-15(22)10-2-5-12(6-3-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
HHRBYEPJCKZGNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 3-chloro-4-methoxyaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The resulting intermediate undergoes amidation with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The compound can be reduced at the tetrazole ring or the amide group under specific conditions, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing tetrazole and aromatic systems exhibit significant antimicrobial activity. The tetrazole ring is known for its ability to interact with biological targets, making derivatives like N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide promising candidates in the fight against resistant microbial strains. In vitro studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on related tetrazole derivatives have reported activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have been noted to induce apoptosis in cancer cells through various pathways .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Aromatic Substitution : The introduction of the chloro and methoxy groups on the aromatic ring can be performed using standard electrophilic aromatic substitution techniques.
- Final Coupling Reaction : The final step usually involves coupling the tetrazole derivative with an appropriate benzamide to yield the target compound.
Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial activity of several tetrazole derivatives, including those structurally similar to this compound. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for further development as antimicrobial agents .
Study 2: Anticancer Screening
In a separate study focusing on anticancer properties, a series of tetrazole-containing compounds were synthesized and screened against human breast adenocarcinoma (MCF7) cell lines. Results indicated that some derivatives led to significant cell death at low concentrations, suggesting that this compound could be a lead compound for further optimization in cancer therapy .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The chloro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
<sup>†</sup>logP values estimated based on substituent contributions.
Key Observations :
- Substituent Effects: The target compound’s chloro and methoxy groups increase lipophilicity compared to the acetyl-substituted analog (logP 2.02 vs. ~2.5) .
- Synthetic Efficiency: Nickel-catalyzed reductive aminocarbonylation enables high-yield synthesis of the benzamide precursor (3c), suggesting scalability for the target compound .
Physicochemical Properties
- Hydrogen-Bonding Capacity: The tetrazole group contributes 7 hydrogen-bond acceptors (vs.
- logD and Bioavailability : The chloro-methoxy substitution likely improves membrane permeability compared to more polar analogs (e.g., acetylphenyl derivatives), balancing solubility and absorption .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its structural features, including a tetrazole ring and a substituted benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structure and Composition
The compound is characterized by the following molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C15H12ClN5O2
- Molecular Weight : 319.74 g/mol
- InChI : InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with tetrazole structures. For instance, related tetrazole derivatives have shown significant activity against various cancer cell lines:
- Breast Adenocarcinoma (MCF-7) : IC50 values around 1.32 to 4.40 µM have been reported for similar compounds, indicating moderate to high efficacy.
- Lung Carcinoma (NCI-H460) : Compounds exhibited IC50 values ranging between 1.32 and 1.62 µM.
- Ovarian Carcinoma (OVCAR-3) : Some derivatives showed exceptional potency, with IC50 values as low as 0.27 µM for closely related structures .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The tetrazole ring may mimic carboxylate groups in biological systems, facilitating binding to target proteins .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | IC50 (μM) against MCF-7 | Mechanism of Action |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide | 4.40 | Inhibition of cell proliferation |
| N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)propionamide | 1.62 | Induction of apoptosis |
| N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)butyramide | Not specified | Potential enzyme inhibition |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of tetrazole-containing compounds, researchers found that those with a methoxy substitution exhibited enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. The study indicated that the presence of both the methoxy group and the tetrazole ring was crucial for optimal biological activity .
Study 2: Synthesis and Biological Evaluation
Another investigation focused on synthesizing various tetrazole derivatives, including this compound, followed by biological evaluations which revealed promising results in inhibiting cancer cell growth across multiple lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
